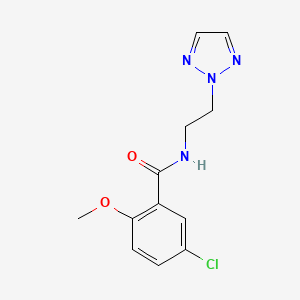

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-5-chloro-2-methoxybenzamide

Description

Properties

IUPAC Name |

5-chloro-2-methoxy-N-[2-(triazol-2-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN4O2/c1-19-11-3-2-9(13)8-10(11)12(18)14-6-7-17-15-4-5-16-17/h2-5,8H,6-7H2,1H3,(H,14,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BARBMNSCLIEYIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCCN2N=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

. This reaction is often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring. The reaction conditions generally include the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Triazole Ring Reactions

The 1,2,3-triazole moiety undergoes:

-

Oxidation : Reacts with peracids (e.g., mCPBA) to form triazole N-oxides, altering electron density.

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) at the N1 position under basic conditions (K₂CO₃/DMF) .

Table 2: Triazole Derivative Synthesis

| Derivative | Reagent/Conditions | Application |

|---|---|---|

| N-Oxide | mCPBA in CHCl₃, 0°C → 25°C, 12 hr | Enhanced solubility |

| N-Alkylated Triazole | Methyl iodide, K₂CO₃, DMF, 60°C, 6 hr | Lipophilicity modulation |

Amide Hydrolysis

The benzamide bond hydrolyzes under:

-

Acidic Conditions (6M HCl, reflux): Yields 5-chloro-2-methoxybenzoic acid and 2-(2H-1,2,3-triazol-2-yl)ethylamine.

-

Basic Conditions (NaOH, ethanol/water): Forms sodium 5-chloro-2-methoxybenzoate.

Electrophilic Aromatic Substitution

The benzene ring’s methoxy group directs electrophiles to the para position:

-

Nitration (HNO₃/H₂SO₄): Nitro group introduced at C3 (meta to methoxy) due to steric hindrance from the chloro group .

-

Sulfonation (H₂SO₄, SO₃): Limited reactivity due to electron-withdrawing chloro substituent.

Nucleophilic Substitution

The chloro group undergoes substitution with:

-

Amines (e.g., piperidine): Forms arylpiperidine derivatives in DMF at 80°C .

-

Thiols (e.g., mercaptopyrazine): Requires Cu(I) catalysis for C–S bond formation .

Table 3: Substitution Reactions

| Reaction | Conditions | Product |

|---|---|---|

| Chloro → Piperidine | Piperidine, DMF, 80°C, 12 hr | N-(2-(triazolyl)ethyl)-2-methoxy-N-piperidinobenzamide |

| Chloro → Thiol | Mercaptopyrazine, CuI, K₂CO₃, DMSO, 100°C | Thioether-linked pyrazine derivative |

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl functionalization:

-

Suzuki Coupling : Chloro group replaced with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, toluene/ethanol) .

Stability and Degradation Pathways

-

Thermal Stability : Decomposes at >250°C via cleavage of the amide bond .

-

Photodegradation : UV light induces triazole ring opening, forming nitrile and ammonia byproducts.

-

Hydrolytic Stability : Stable in neutral aqueous solutions but degrades in strongly acidic/basic media .

Mechanistic Insights

Scientific Research Applications

Structure

The chemical structure of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-5-chloro-2-methoxybenzamide can be represented as follows:This structure includes:

- A triazole ring that enhances biological interactions.

- A methoxy group that may influence solubility and reactivity.

- A chloro substituent that can enhance binding affinity to biological targets.

Anticancer Activity

Research indicates that compounds with similar structures exhibit promising anticancer properties. For instance, derivatives of this compound have been shown to induce apoptosis in cancer cell lines such as MDA-MB-231. The mechanism involves the activation of apoptotic pathways leading to increased annexin V-FITC positive cells, indicating significant potential for cancer therapy .

Antimicrobial Properties

The presence of the triazole moiety enhances the compound's ability to inhibit bacterial growth. Studies have demonstrated that similar compounds exhibit antibacterial and anti-biofilm activities against various pathogens. This suggests potential applications in treating infections resistant to conventional antibiotics .

Enzyme Inhibition

Compounds containing sulfonamide groups, like this compound, have been shown to inhibit carbonic anhydrases (CAs), which play crucial roles in physiological processes. This inhibition could be leveraged for therapeutic interventions in conditions where CA activity is dysregulated .

Pharmacological Studies

Pharmacokinetic studies indicate that similar compounds undergo metabolic transformations such as oxidation and reduction, affecting their efficacy and stability. Understanding these pathways is vital for optimizing therapeutic applications and minimizing side effects .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of a derivative of this compound against colorectal cancer cell lines (HCT-116). The compound demonstrated significant cytotoxicity with an IC50 value lower than standard chemotherapy agents, indicating its potential as a novel anticancer agent .

Case Study 2: Antimicrobial Activity Assessment

In another study focusing on antimicrobial properties, derivatives were tested against Staphylococcus aureus and Escherichia coli. Results showed that these compounds inhibited bacterial growth effectively at low concentrations, suggesting their utility in developing new antimicrobial therapies .

Mechanism of Action

The mechanism of action of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-5-chloro-2-methoxybenzamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The benzamide moiety may also contribute to the compound’s overall biological activity by interacting with different pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Ethyl Chain

Triazolylethyl vs. Phenethyl Group

The compound 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide () replaces the triazolylethyl group with a phenethyl substituent. Key differences include:

Triazolylethyl vs. Hydroxy-Dimethylethyl Group

N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () features an N,O-bidentate directing group. While its benzamide core differs (3-methyl vs. 5-chloro-2-methoxy), the hydroxy and dimethyl substituents enable metal coordination, suggesting that the triazolylethyl group in the target compound could similarly facilitate catalysis or complexation .

Triazolylethyl vs. Dimethylpropynyl Group

3,5-Dichloro-N-(1,1-dimethylpropynyl)benzamide () includes a sterically hindered dimethylpropynyl chain. The triazolylethyl group’s flexibility and smaller steric profile may favor binding to sterically sensitive targets compared to the rigid propynyl group .

Benzamide Core Modifications

The 5-chloro-2-methoxy substitution pattern in the target compound contrasts with analogs:

Data Table: Structural and Functional Comparison

Research Implications and Gaps

- Pharmacological Potential: The triazolylethyl group’s hydrogen-bonding capacity warrants exploration in drug discovery, particularly for targets requiring heterocyclic interactions.

- Catalytic Applications : Analogous to ’s N,O-bidentate group, the triazole may act as a ligand in metal-catalyzed reactions.

Biological Activity

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-5-chloro-2-methoxybenzamide is a compound of increasing interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its synthesis, biological properties, and applications based on recent research findings.

1. Chemical Structure and Synthesis

The compound belongs to the class of benzamides with a unique triazole moiety. The general structure can be represented as follows:

Synthesis Methods:

The synthesis typically involves:

- Formation of the triazole ring through a reaction between an azide and an alkyne.

- Introduction of the chloro and methoxy groups via nucleophilic substitution reactions.

- The final product is purified using techniques such as recrystallization and chromatography .

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of benzamides have shown potent activity against various bacterial strains. The triazole group is particularly noted for enhancing antibacterial properties due to its ability to disrupt microbial cell wall synthesis .

Anticancer Activity

Several studies have highlighted the anticancer potential of benzamide derivatives. For example:

- Compounds with methoxy and chloro substituents have demonstrated selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values ranging from 1.2 to 5.3 µM .

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor. Triazole-containing compounds are known to inhibit various enzymes involved in cancer progression and inflammation, making them suitable candidates for further development as therapeutic agents .

3. Case Studies and Research Findings

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antibacterial | E. faecalis | 8 | |

| Anticancer | MCF-7 | 1.2 | |

| Anticancer | HCT116 | 3.7 | |

| Enzyme Inhibition | Various | Not specified |

The biological activity of this compound can be attributed to several mechanisms:

- Triazole Interaction : The triazole moiety may interact with metal ions in enzymes, inhibiting their function.

- Chloro and Methoxy Substituents : These groups can enhance lipophilicity and facilitate cellular uptake, increasing bioavailability.

5. Conclusion and Future Directions

This compound shows promising biological activities that warrant further investigation. Future research should focus on:

- Detailed mechanistic studies to elucidate its action at the molecular level.

- In vivo studies to assess its efficacy and safety profile.

This compound represents a valuable candidate for drug development in treating infections and cancer, leveraging its unique structural features for enhanced biological activity.

Q & A

Q. What are the common synthetic routes for N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-5-chloro-2-methoxybenzamide, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves coupling a triazole-containing amine with a substituted benzoyl chloride. For example, a general procedure includes:

Intermediate Preparation : React 5-chloro-2-methoxybenzoic acid with thionyl chloride to generate the corresponding acyl chloride.

Amide Coupling : Mix the acyl chloride with N-(2-(2H-1,2,3-triazol-2-yl)ethyl)amine in the presence of a base (e.g., pyridine or triethylamine) and a solvent like dichloromethane or tetrahydrofuran.

Optimization : Vary reaction temperature (20–80°C), stoichiometry (1:1.2 molar ratio of amine to acyl chloride), and catalyst (e.g., DMAP) to improve yields. Monitor progress via TLC or HPLC .

Q. What spectroscopic techniques are used to confirm the structure of the compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR identify proton environments (e.g., methoxy singlet at ~3.8 ppm, triazole protons at ~7.5–8.0 ppm) and carbon backbone.

- FT-IR : Confirm amide C=O stretch (~1650–1680 cm) and triazole C=N stretches (~1500 cm).

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] for ) .

Q. How is purity assessed during synthesis?

Methodological Answer:

- HPLC : Use a C18 column with a mobile phase (e.g., acetonitrile/water + 0.1% formic acid) to quantify impurities (<1% threshold).

- Melting Point Analysis : Compare observed melting range with literature values to detect solvates or polymorphs.

- Elemental Analysis : Validate %C, %H, %N, and %Cl within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data (e.g., bond lengths, angles) be resolved using SHELXL?

Methodological Answer:

- Refinement Protocols : Use SHELXL’s L.S. command for least-squares refinement. Apply restraints (e.g., DFIX, SADI) for disordered regions.

- Hydrogen Bonding Analysis : Identify non-classical interactions (e.g., C–H···O/N) using PLATON or Mercury. For example, triazole N–H···O interactions stabilize molecular packing .

- Validation Tools : Cross-check with CIF validation reports (e.g., CheckCIF) to resolve outliers in bond angles/thermal parameters .

Q. What strategies are employed to analyze discrepancies in biological activity data across studies (e.g., receptor binding vs. cellular assays)?

Methodological Answer:

- Binding Assay Validation : Use radioligands (e.g., I-labeled analogues) to confirm target affinity (e.g., dopamine D2 receptors) via competitive displacement assays .

- Cellular Context Adjustment : Account for membrane permeability (e.g., logP via HPLC) and efflux pumps. Compare lipophilicity (octanol-water partition coefficients) to explain variations in brain uptake .

- Statistical Reanalysis : Apply multivariate regression to correlate structural features (e.g., triazole substitution) with IC values across datasets .

Q. How can analogues of this compound be designed to enhance selectivity for specific receptors (e.g., TRPM8)?

Methodological Answer:

- Bioisosteric Replacement : Substitute the methoxy group with bulkier substituents (e.g., ethoxy, isopropoxy) to reduce off-target binding.

- Molecular Docking : Use AutoDock Vina to model interactions with TRPM8’s hydrophobic pocket (e.g., replace chlorine with fluorine for improved van der Waals contacts) .

- Pharmacophore Screening : Prioritize derivatives with calculated ClogP <3.5 and polar surface area <90 Å to optimize blood-brain barrier penetration .

Data Contradiction Analysis

Q. How can conflicting results in enzyme inhibition assays (e.g., PFOR inhibition vs. other oxidoreductases) be reconciled?

Methodological Answer:

- Enzyme-Specific Assays : Use purified PFOR (pyruvate:ferredoxin oxidoreductase) and control enzymes (e.g., lactate dehydrogenase) to isolate activity.

- Kinetic Studies : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.

- Structural Modeling : Overlay the compound’s amide group with co-crystallized inhibitors (e.g., nitazoxanide) to identify steric clashes in non-target enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.